N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl
Description
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride (H-8) is a synthetic isoquinolinesulfonamide derivative first synthesized by Hidaka and coworkers in the 1980s . It is a potent, selective inhibitor of cyclic nucleotide-dependent protein kinases, particularly cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), with a molecular formula of C₁₂H₁₅N₃O₂S·2HCl . H-8 binds competitively to the ATP-binding site of the catalytic subunit of PKA, demonstrating a dissociation constant (Kd) of ~1.0 µM . Its mechanism involves protecting the enzyme from inactivation by ATP analogs like p-fluorosulfonylbenzoyl-5'-adenosine (FSBA), confirming its active-site specificity . H-8 is widely used in biochemical studies to dissect signaling pathways involving PKA/PKG, such as gene regulation, neurotransmitter release, and cardiovascular function .
Properties
IUPAC Name |
N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S.ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;/h2-6,9,13,15H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFLDSVYRDHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113276-94-1, 116970-62-8 | |
| Record name | H 8 dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113276-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(Methylamino)ethyl)isoquinoline-5-sulfonamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPR5E3J77X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride typically involves the reaction of isoquinoline derivatives with sulfonamide groups. The process includes:
Formation of Isoquinoline Derivative: Isoquinoline is reacted with appropriate reagents to introduce the sulfonamide group.
Methylaminoethyl Substitution: The intermediate product is then reacted with methylamine to introduce the methylaminoethyl group.
Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted isoquinolines .
Scientific Research Applications
Biological Applications
-
Inhibition of Protein Kinases :
- H-8 dihydrochloride is primarily known for its ability to inhibit cyclic nucleotide-dependent protein kinases (PKA and PKG). This inhibition has been extensively studied in various cellular models, demonstrating its potential in modulating signaling pathways involved in cell proliferation, differentiation, and apoptosis .
- Neuropharmacological Research :
-
Cancer Research :
- The compound has been investigated for its effects on cancer cell lines, where it appears to influence cell cycle progression and apoptosis through the modulation of cyclic nucleotide signaling pathways. Studies have shown that H-8 can induce apoptosis in certain cancer cell types, suggesting its potential as a therapeutic agent .
- Cardiovascular Studies :
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects by inhibiting cAMP-dependent protein kinase. This inhibition occurs through binding to the catalytic subunit of the enzyme, preventing the phosphorylation of target proteins. This action affects various cellular pathways, including those involved in cell growth and differentiation .
Comparison with Similar Compounds
H-8 vs. H-7
- H-8 exhibits 10-fold greater inhibition of PKA (Ki ~1.0 µM) compared to PKC (Ki ~15 µM), whereas H-7 preferentially inhibits PKC (Ki ~6.0 µM) over PKA (Ki ~30 µM) .
- In studies of polycyclic aromatic hydrocarbon (PAH)-induced aldh3 gene expression, H-8 amplified PAH effects by inhibiting PKA, while H-7 suppressed PAH activity via PKC inhibition .
H-8 vs. HA-1004
H-8 vs. H-89
- H-89, a later-generation analog, demonstrates 25-fold higher PKA affinity (IC₅₀ ~48 nM) than H-8 but introduces a p-bromocinnamyl group that enhances membrane permeability . However, H-89’s broader off-target effects (e.g., on MSK1) limit its utility compared to H-8 in specific PKA studies .
Biological Activity
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, commonly referred to as H-8, is a potent inhibitor of cyclic nucleotide-dependent protein kinases, particularly protein kinase A (PKA) and protein kinase C (PKC). This compound has garnered attention for its significant biological activities, particularly in cancer research and cellular signaling pathways. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C12H15N3O2S·2HCl
- Molecular Weight : 338.25 g/mol
- CAS Number : 113276-94-1
- Purity : >98% (HPLC)
H-8 acts primarily by inhibiting the activity of cyclic nucleotide-dependent protein kinases. The compound binds to the active site of these enzymes, preventing the phosphorylation of target proteins that are crucial for various cellular functions. Research indicates that H-8 exhibits selective inhibition towards PKA and PKC, which are integral in regulating cellular responses to hormones and growth factors .
Biological Activities
-
Tumor Progression Inhibition :
- A study demonstrated that H-8 significantly reduced the metastasis of Lewis lung carcinoma cells in vivo. Mice treated with H-8 showed a decrease in lung metastases compared to control groups, suggesting its potential as an anti-cancer agent by inhibiting immunosuppressive mechanisms associated with elevated intracellular cAMP levels .
- Neurite Outgrowth :
- Cortisol Secretion Modulation :
Case Studies and Research Findings
Safety and Toxicity
While specific toxicity data for H-8 is limited, general safety practices should be observed when handling this compound due to its classification as a hazardous material. Proper personal protective equipment (PPE) should be used during experiments involving H-8.
Q & A
Q. What are the primary molecular targets of H-8·2HCl, and how is its inhibitory efficacy determined experimentally?
H-8·2HCl is a cell-permeable, reversible inhibitor targeting cyclic nucleotide-dependent protein kinases (PKA and PKG) with higher specificity for PKG. Its inhibitory efficacy is determined via kinase activity assays using purified enzymes. For example, competitive inhibition constants (Ki) are measured by varying ATP concentrations in the presence of H-8·2HCl, as demonstrated in studies using cAMP-dependent protein kinase . Researchers should validate inhibition using radioactive ATP incorporation or fluorescence-based kinase assays.
Q. How should H-8·2HCl stock solutions be prepared to ensure stability and activity in cellular assays?
H-8·2HCl is typically dissolved in sterile water or DMSO at 10–50 mM concentrations. Evidence suggests solubility in aqueous buffers (e.g., PBS) up to 10 mg/mL, though DMSO is preferred for cellular permeability . Aliquots stored at -20°C retain activity for ≥2 years. Avoid repeated freeze-thaw cycles to prevent degradation.
Q. What experimental approaches are recommended to validate H-8·2HCl’s role in blocking cAMP/PKA signaling pathways?
Combine H-8·2HCl treatment with downstream phosphorylation assays (e.g., Western blot for phosphorylated CREB or PKA substrates). Use forskolin (to elevate cAMP) as a positive control. Parallel experiments with structurally distinct inhibitors (e.g., KT5720) can confirm specificity. Include dose-response curves (1–50 µM) to establish IC50 values in your model system .
Advanced Research Questions
Q. How can researchers resolve contradictions in H-8·2HCl’s reported effects across studies, such as its lack of inhibition in certain systems?
Contradictions may arise from off-target effects or context-dependent kinase crosstalk. For example, H-8·2HCl failed to inhibit blue light-dependent proton pumping in Vicia faba guard cells despite its PKG/PKA activity, suggesting alternative signaling pathways . To address this:
Q. What strategies optimize H-8·2HCl concentration in complex models like 3D cell cultures or ex vivo tissues?
Penetration barriers in 3D systems require empirical optimization:
- Use fluorescently tagged analogs (if available) to track intracellular distribution.
- Measure target phosphorylation in core vs. peripheral regions of spheroids.
- Adjust concentrations based on tissue viability (e.g., lactate dehydrogenase release assays). Evidence from neuronal cultures suggests effective inhibition at 10–30 µM without overt toxicity .
Q. How does H-8·2HCl’s cross-reactivity with unrelated kinases impact experimental interpretation?
While H-8·2HCl is selective for PKA/PKG, off-target inhibition (e.g., PKC at >50 µM) is possible. Mitigate this by:
- Performing kinase profiling assays (e.g., SelectScreen® Kinase Panel).
- Comparing results with isoform-specific inhibitors (e.g., H-89 for PKA).
- Using low concentrations (≤10 µM) for acute treatments .
Q. What methodological considerations apply when transitioning from in vitro to in vivo studies with H-8·2HCl?
In vivo use requires addressing pharmacokinetics (e.g., plasma half-life, blood-brain barrier penetration). Preclinical studies suggest:
Q. Notes for Rigorous Application
- Dose-Response Validation : Always include a negative control (vehicle) and positive control (e.g., H-89 for PKA).
- Cytotoxicity Screening : Use assays like propidium iodide staining or ATP-lite to rule out nonspecific effects.
- Batch Consistency : Source H-8·2HCl from vendors providing NMR/HPLC purity certificates (>98%) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
